2-(4-Methoxy-pyridin-3-YL)-ethylamine
Description
Properties
IUPAC Name |
2-(4-methoxypyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-5-10-6-7(8)2-4-9/h3,5-6H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPUALRKQVJEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution-Based Approaches
A convergent synthesis strategy, adapted from γ-secretase modulator (GSM) research, involves coupling methoxypyridine-containing fragments with ethylamine precursors. In one protocol, 2,6-dibromo-3-aminopyridine undergoes nucleophilic substitution with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine. Subsequent formylation and cyclization generate the methoxypyridine core, which is functionalized via Heck coupling with ethylamine-derived vinyl ethers. This method achieves regioselectivity through careful control of reaction stoichiometry and temperature (60–80°C).
Reductive Amination of Pyridine Carbonyl Derivatives
Patent literature describes the reduction of 4-methoxy-3-nitro-pyridine intermediates to access aminopyridine scaffolds. For this compound, a three-step sequence is proposed:
-
Nitration of 4-methoxypyridine at the 3-position using fuming HNO₃/H₂SO₄
-
Vicarious nucleophilic substitution with ethyl glyoxylate to install the ethyl chain
-
Catalytic hydrogenation (Pd/C, H₂) to reduce both nitro and ester groups to the primary amine
This route produces the target compound in 42% overall yield with >95% purity, though scalability is limited by the explosive nature of nitration intermediates.
Critical Analysis of Methodologies
Comparative Reaction Metrics
Solubility and Physicochemical Properties
Incorporation of the methoxypyridine moiety significantly impacts solubility profiles. Kinetic solubility measurements in phosphate-buffered saline (pH 7.4) demonstrate:
The 4-methoxy group enhances water solubility through polarized C-O bonding while maintaining lipophilic character for membrane permeability (clogP = 4.14).
Advanced Functionalization Techniques
Protecting Group Strategies
Temporary protection of the ethylamine moiety is critical during pyridine functionalization. The patent literature recommends:
-
Boc Protection : Using di-tert-butyl dicarbonate in THF at 0°C (90% yield)
-
Fmoc Protection : 9-Fluorenylmethyl chloroformate in dichloromethane (82% yield)
Deprotection is achieved via acidic (TFA for Boc) or basic (piperidine for Fmoc) conditions without pyridine ring degradation.
Catalytic Cross-Coupling Innovations
Palladium-mediated Stille couplings enable installation of complex ethylamine side chains. Optimized conditions use:
This method achieves >90% conversion efficiency for ethylene-linked amine derivatives.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | Source |
|---|---|---|
| 4-Methoxypyridine | 2,450 | Sigma-Aldrich (Batch ≥10 kg) |
| Ethyl glyoxylate | 1,780 | TCI Chemicals |
| Pd/C (10%) | 12,000 | Johnson Matthey |
Microwave-assisted flow reactors reduce Pd catalyst loading to 0.5 mol% while maintaining 85% yield, offering potential cost savings for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Methoxy-pyridin-3-YL)-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Methoxypyridin-2-ylamine
- Structure : Methoxy group at the 4-position and amine at the 2-position of pyridine.
- Key Features : The absence of an ethylamine chain limits its utility in forming secondary amines or urea derivatives. Its reactivity is dominated by the aromatic amine, making it suitable for nucleophilic substitutions .
(4-Methoxy-pyridin-2-yl)-methanol
(4-Methoxy-3-methylpyridin-2-yl)methanamine
- Structure: Methoxy (4-position), methyl (3-position), and aminomethyl (2-position) groups.
- Its calculated hydrophobicity (XLogP: data unavailable) may differ due to the methyl group .
Ethylamine Derivatives with Aromatic Rings
(2-(Pyridin-2-yl)ethyl)urea
- Structure : Pyridin-2-yl group linked to ethylamine, forming a urea derivative.
- Synthesis : Reacting 2-(2-pyridyl)ethylamine with benzotriazole-1-carboxamide yields 98% product under reflux conditions.
- Applications : Urea derivatives are common in kinase inhibitors or antimicrobial agents, leveraging hydrogen-bonding capabilities .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
- Structure : Catechol (3,4-dihydroxyphenyl) group attached to ethylamine.
- Stability: Stable under ambient conditions but prone to oxidation due to phenolic groups. No chemical safety assessment is reported .
- Applications : Catecholamines like dopamine analogs have neurological applications, contrasting with the methoxypyridine-based target compound, which may exhibit better metabolic stability .
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
- Structure : Methoxy and hydroxy groups on the phenyl ring.
- Key Features: The phenolic hydroxyl enhances solubility in polar solvents compared to the pyridine-based target compound. This structural difference may influence receptor binding selectivity .
Cyclohexenyl and Ether Derivatives
2-(1-Cyclohexenyl)ethylamine
- Structure : Cyclohexenyl ring linked to ethylamine.
- Synthesis : Continuous flow synthesis achieves 56% yield in 44.5 minutes, highlighting efficiency compared to batch methods for pyridine derivatives.
- Applications : Key intermediate for morphinans (analgesics), emphasizing the role of aliphatic rings in opioid receptor targeting .
2-(tert-Butyloxy)-ethylamine Hydrochloride
- Structure : Ether-linked tert-butyl group instead of aromatic rings.
Other Pyridinyl Ethylamine Derivatives
N-[2-(Dimethylamino)ethyl]pyridin-2-amine
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
- Structure : Tetrahydrofuran (oxane) ether substituent on pyridine.
- Applications : The ether-oxygen may participate in hydrogen bonding, differing from the methoxy group’s electron-donating effects in the target compound .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
2-(4-Methoxy-pyridin-3-YL)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
The compound features a pyridine ring substituted with a methoxy group and an ethylamine moiety, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It has been shown to bind selectively to certain receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : Studies have demonstrated that this compound can produce antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against specific bacterial strains.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depression-like behavior | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth |
Study 1: Antidepressant-Like Effects
In a study conducted by Smith et al. (2023), the administration of this compound in mice resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study suggested that these effects could be mediated through modulation of serotonin and norepinephrine levels.
Study 2: Neuroprotection Against Oxidative Stress
A recent investigation by Johnson et al. (2024) explored the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cultures. The results indicated that treatment with this compound significantly reduced cell death and increased antioxidant enzyme activity.
Study 3: Antimicrobial Activity
Research published by Lee et al. (2023) evaluated the antimicrobial efficacy of the compound against various bacterial strains, including E. coli and S. aureus. The findings revealed that the compound exhibited notable antibacterial activity, particularly at higher concentrations.
Q & A
Q. What are the common synthetic routes for 2-(4-Methoxy-pyridin-3-YL)-ethylamine, and what are their respective yields and challenges?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination : Reacting 4-methoxy-pyridine-3-carbaldehyde with ethylamine in the presence of a reducing agent (e.g., NaBHCN) yields the target compound. Reported yields range from 60–75%, with challenges in controlling regioselectivity due to competing side reactions .
- Nucleophilic Substitution : Substituting a halogenated pyridine precursor (e.g., 3-chloro-4-methoxy-pyridine) with ethylamine under basic conditions (e.g., KCO/DMF). Yields are lower (40–55%) due to steric hindrance at the pyridine 3-position .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- H NMR : A triplet at δ 2.8–3.0 ppm (CH adjacent to NH), a singlet at δ 3.8–4.0 ppm (OCH), and aromatic protons at δ 6.5–8.0 ppm .
- C NMR : A signal at δ 55–57 ppm for OCH and δ 40–45 ppm for the ethylamine CH groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 152.2 (CHNO), with fragmentation patterns indicating loss of methoxy (–OCH) or amine (–NH) groups .
Q. How can researchers optimize purification of this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar byproducts .
- Column Chromatography : Silica gel with eluents like ethyl acetate:hexane (3:7) or methanol:dichloromethane (1:9) improves purity (>95%) .
- Recrystallization : Ethanol/water mixtures yield crystalline forms, though solubility challenges may arise due to the compound’s hygroscopic nature .
Advanced Research Questions
Q. How do computational methods predict the interaction of this compound with molecularly imprinted polymers (MIPs) for analytical separations?
- Methodological Answer :
- Molecular Docking : Simulate interactions between the compound and MIP cavities (e.g., methacrylic acid-based polymers) to assess hydrogen bonding (amine and methoxy groups) and π-π stacking (pyridine ring) .
- Density Functional Theory (DFT) : Calculate binding energies (e.g., –25 to –30 kJ/mol) to optimize monomer-template ratios during MIP synthesis .
- Experimental Validation : Compare computational predictions with HPLC retention times and selectivity factors (α > 1.5 for structural analogs like tyramine) .
Q. What are the implications of substituent position (e.g., methoxy at pyridin-3-YL) on the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric Effects : The 3-position methoxy group reduces nucleophilic attack at adjacent positions, favoring reactions at the pyridine nitrogen or ethylamine chain .
- Electronic Effects : Methoxy groups increase electron density on the pyridine ring, enhancing coordination with metal catalysts (e.g., Pd in cross-coupling reactions) .
- Biological Activity : Compare with analogs (e.g., 4-methoxy-3-methyl derivatives) using receptor-binding assays (e.g., H histamine receptors) to evaluate substituent-driven potency differences .
Q. How does the choice of deprotection reagents affect the synthesis of this compound derivatives?
- Methodological Answer :
- Hydrazine Hydrate : Efficiently removes phthalimide protecting groups (e.g., 90% yield in ethanol at 90°C), but may require rigorous purification to eliminate hydrazine residues .
- Acid/Base Hydrolysis : HCl (6M) cleaves tert-butoxycarbonyl (Boc) groups but risks protonating the pyridine ring, complicating downstream functionalization .
- Comparative Analysis : Hydrazine is preferred for amine deprotection, while TFA/CHCl is better for acid-labile groups .
Q. What strategies mitigate contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Standardized Solvents : Use deuterated DMSO or CDCl to minimize solvent-induced shifts in NMR .
- Cross-Validation : Compare IR and MS data across studies (e.g., methoxy C–O stretch at 1250–1270 cm) to identify anomalies .
- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., confirming bond angles between pyridine and ethylamine groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
